

# Physical and chemical properties of Methyl 12hydroxy-9(E)-octadecenoate.

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Compound of Interest

Compound Name:

Methyl 12-hydroxy-9(E)octadecenoate

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# Methyl 12-hydroxy-9(E)-octadecenoate: A Technical Guide for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the physical, chemical, and potential biological properties of **Methyl 12-hydroxy-9(E)-octadecenoate**. Given the limited direct research on this specific stereoisomer, this guide incorporates data from closely related compounds to offer a broader perspective for experimental design and evaluation.

## **Core Physical and Chemical Properties**

**Methyl 12-hydroxy-9(E)-octadecenoate**, the methyl ester of ricinelaidic acid, is a C19 fatty acid methyl ester. Its structure features a hydroxyl group at the 12th carbon and a trans double bond between carbons 9 and 10.

## **Quantitative Data Summary**

While specific experimental data for melting point, boiling point, and density of **Methyl 12-hydroxy-9(E)-octadecenoate** are not readily available in the literature, the following table summarizes its key identified and computed properties.



Property	Value	Source
Molecular Formula	С19Н36О3	PubChem[1][2]
Molecular Weight	312.49 g/mol	Larodan[3][4]
CAS Number	23224-20-6	Larodan[3][4]
Physical State	Liquid	Larodan[3][4]
Purity (Typical)	>99%	Larodan[3][4]
Storage	Freezer	Larodan[3][4]
Solubility	Soluble in organic solvents such as ethanol, methanol, and chloroform.	Inferred from general properties of fatty acid methyl esters.
Computed XLogP3	6.1	PubChem[1]
Computed Topological Polar Surface Area	46.5 Ų	PubChem[1]

## **Experimental Protocols**

Detailed experimental protocols for **Methyl 12-hydroxy-9(E)-octadecenoate** are not extensively published. However, established methods for the synthesis and analysis of hydroxy fatty acid methyl esters can be readily adapted.

## Synthesis: Esterification of Ricinelaidic Acid

A common method for the synthesis of fatty acid methyl esters is the acid-catalyzed esterification of the corresponding carboxylic acid.

#### Materials:

- Ricinelaidic acid
- Anhydrous methanol
- Concentrated sulfuric acid (catalyst)

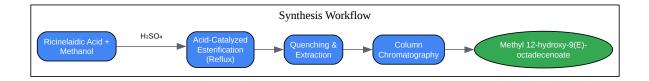


- Toluene
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate
- Rotary evaporator
- Separatory funnel
- Glassware (round-bottom flask, condenser, etc.)

#### Procedure:

- Dissolve ricinelaidic acid in a 10-fold molar excess of anhydrous methanol in a round-bottom flask.
- Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the acid weight).
- Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Remove the excess methanol using a rotary evaporator.
- Dissolve the residue in toluene and transfer to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure to yield crude Methyl 12hydroxy-9(E)-octadecenoate.
- The crude product can be further purified by silica gel column chromatography.





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Synthesis workflow for **Methyl 12-hydroxy-9(E)-octadecenoate**.

# Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of fatty acid methyl esters, providing both quantitative and qualitative data.

#### Instrumentation:

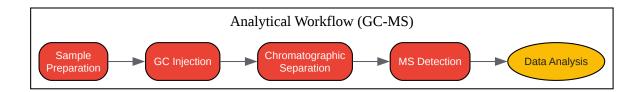
- Gas chromatograph coupled with a mass spectrometer (GC-MS).
- Capillary column suitable for FAME analysis (e.g., a polar biscyanopropyl phase).

#### Procedure:

- Sample Preparation: Dissolve a small amount of **Methyl 12-hydroxy-9(E)-octadecenoate** in an appropriate solvent (e.g., hexane or dichloromethane).
- Injection: Inject a small volume (e.g., 1 μL) of the sample into the GC inlet.
- GC Separation:
  - Injector Temperature: 250°C.
  - Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 5-10°C/min).



- Carrier Gas: Helium at a constant flow rate.
- MS Detection:
  - Ionization Mode: Electron Impact (EI).
  - Mass Range: Scan a suitable mass range (e.g., m/z 50-500).
- Data Analysis: Identify the peak corresponding to Methyl 12-hydroxy-9(E)-octadecenoate
  based on its retention time and mass spectrum. The mass spectrum should show a
  molecular ion peak and characteristic fragmentation patterns.



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General analytical workflow using GC-MS.

## Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathways of **Methyl 12-hydroxy-9(E)-octadecenoate** are scarce. However, the biological effects of its cis-isomer, methyl ricinoleate, and the parent compound, ricinoleic acid, suggest potential areas for investigation. Ricinoleic acid is known for its anti-inflammatory and analgesic properties.

## **Putative Anti-inflammatory Signaling Pathway**

The anti-inflammatory effects of many fatty acids are mediated through the modulation of key inflammatory pathways such as NF-kB and MAPK signaling. It is plausible that **Methyl 12-hydroxy-9(E)-octadecenoate** could exert similar effects.

Hypothesized Mechanism:

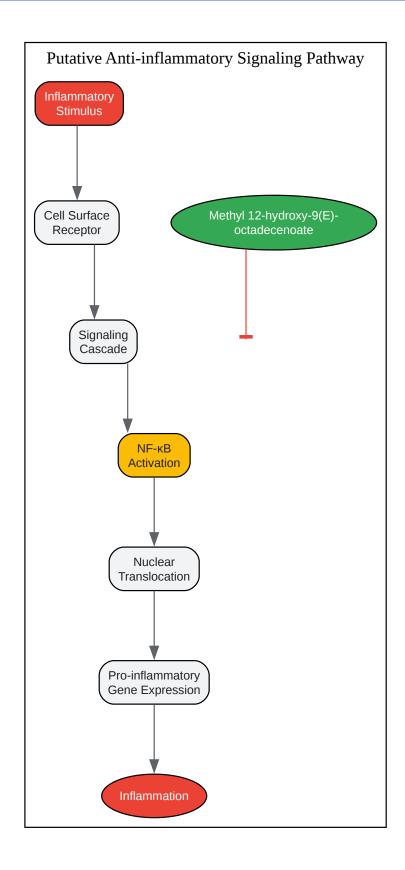






- An inflammatory stimulus (e.g., lipopolysaccharide) activates cell surface receptors (e.g., Toll-like receptors).
- This activation triggers intracellular signaling cascades, leading to the activation of IKK (IkB kinase).
- IKK phosphorylates  $I\kappa B\alpha$ , leading to its ubiquitination and subsequent degradation by the proteasome.
- The degradation of  $IkB\alpha$  releases the NF-kB dimer, allowing it to translocate to the nucleus.
- In the nucleus, NF-kB binds to the promoter regions of pro-inflammatory genes, inducing their transcription and leading to the production of inflammatory mediators like cytokines and chemokines.
- Methyl 12-hydroxy-9(E)-octadecenoate may potentially inhibit one or more steps in this pathway, for example, by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and reducing the inflammatory response.





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Hypothesized anti-inflammatory signaling pathway.



### Conclusion

**Methyl 12-hydroxy-9(E)-octadecenoate** is a fatty acid methyl ester with potential for further investigation, particularly in the realm of its biological activities. While direct experimental data is limited, this guide provides a foundational understanding of its properties and outlines adaptable protocols for its synthesis and analysis. Future research should focus on elucidating its specific physical properties, optimizing its synthesis, and exploring its bioactivity, particularly its potential anti-inflammatory effects, to validate the hypotheses presented in this document.

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